molecular formula C15H12N4OS B8356796 1-Benzothiazol-6-yl-3-pyridin-3-yl-imidazolidin-2-one

1-Benzothiazol-6-yl-3-pyridin-3-yl-imidazolidin-2-one

Cat. No. B8356796
M. Wt: 296.3 g/mol
InChI Key: AILLYIWQMZKBOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzothiazol-6-yl-3-pyridin-3-yl-imidazolidin-2-one is a useful research compound. Its molecular formula is C15H12N4OS and its molecular weight is 296.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Benzothiazol-6-yl-3-pyridin-3-yl-imidazolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Benzothiazol-6-yl-3-pyridin-3-yl-imidazolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C15H12N4OS

Molecular Weight

296.3 g/mol

IUPAC Name

1-(1,3-benzothiazol-6-yl)-3-pyridin-3-ylimidazolidin-2-one

InChI

InChI=1S/C15H12N4OS/c20-15-18(6-7-19(15)12-2-1-5-16-9-12)11-3-4-13-14(8-11)21-10-17-13/h1-5,8-10H,6-7H2

InChI Key

AILLYIWQMZKBOI-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)N1C2=CC3=C(C=C2)N=CS3)C4=CN=CC=C4

Origin of Product

United States

Synthesis routes and methods

Procedure details

Using the same reaction conditions as in Example 1, 1-pyridin-3-yl-imidazolidin-2-one (I-1b: 62 mg, 0.3831 mmol) was reacted with 6-iodo-benzothiazole (100 mg, 0.3831 mmol), 1,4-dioxane (10 mL), copper iodide (7 mg, 0.03831 mmol), trans-1,2-diamino cyclohexane (6 mg, 0.5747 mmol) and potassium carbonate (105 mg, 0.7662 mmol) to afford the crude product. Purification by column chromatography on silica gel (1% MeOH in chloroform), afforded 52 mg of the product (46.01% yield).
Quantity
62 mg
Type
reactant
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step Two
Quantity
6 mg
Type
reactant
Reaction Step Two
Quantity
105 mg
Type
reactant
Reaction Step Two
Quantity
7 mg
Type
catalyst
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Yield
46.01%

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